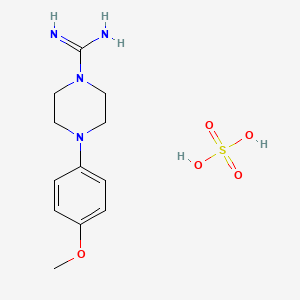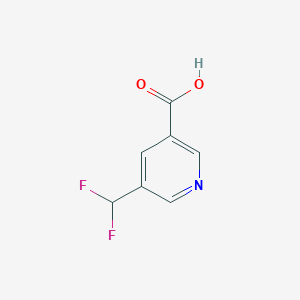
5-(Difluoromethyl)nicotinic acid
説明
5-(Difluoromethyl)nicotinic acid is a chemical compound that has recently gained attention in the scientific community due to its potential in various fields of research and industry. It is a pale-yellow to yellow-brown solid with a molecular formula of C7H5F2NO2 and a molecular weight of 173.12 g/mol .
Synthesis Analysis
The synthesis of 5-(Difluoromethyl)nicotinic acid involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)nicotinic acid is characterized by the presence of a nicotinic acid moiety and a difluoromethyl group . The crystal structure of nicotinic acid, a related compound, belongs to the monoclinic system, space group P2(1)/c .Chemical Reactions Analysis
The chemical reactions involving 5-(Difluoromethyl)nicotinic acid are primarily centered around the difluoromethylation process . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical And Chemical Properties Analysis
5-(Difluoromethyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular formula of C7H5F2NO2 and a molecular weight of 173.12 g/mol .科学的研究の応用
Herbicidal Activity
5-(Difluoromethyl)nicotinic acid derivatives have shown potential in agricultural research, specifically as herbicides. A study by Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, finding some compounds with significant herbicidal activity against certain plant species like Agrostis stolonifera and Lemna paucicostata. These findings suggest a pathway for developing new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Industrial Production Methods
Lisicki et al. (2022) explored environmentally friendly methods to produce nicotinic acid, which is vital for human and animal nutrition and has applications as an antipelagic agent. The study focused on ecological production methods from commercially available raw materials, highlighting the need for green chemistry in industrial production to reduce environmental impact (Lisicki et al., 2022).
Cardiovascular Research
Research by Qin et al. (2011) discovered a potent nicotinic acid receptor agonist for treating dyslipidemia, with a focus on lowering lipoproteins like VLDL and LDL cholesterol while raising HDL cholesterol. This study points to the potential of nicotinic acid derivatives in cardiovascular disease treatment, especially in lipid regulation (Qin et al., 2011).
Anti-Atherosclerosis Activity
Lukasova et al. (2011) reported that nicotinic acid inhibits atherosclerosis progression in mice through its receptor GPR109A, expressed in immune cells. This study suggests that the antiatherosclerotic effect of nicotinic acid can occur independently of its lipid-modifying effects, revealing a novel pathway for treating atherosclerosis and related diseases (Lukasova et al., 2011).
Safety and Hazards
将来の方向性
The future directions for 5-(Difluoromethyl)nicotinic acid involve further exploration of its potential in various fields of research and industry. The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
特性
IUPAC Name |
5-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAONGUUCSCNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)nicotinic acid | |
CAS RN |
1256817-25-0 | |
| Record name | 5-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



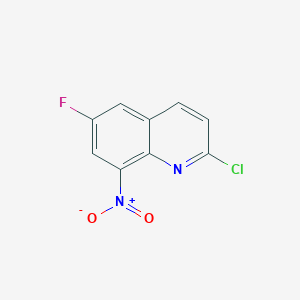
![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
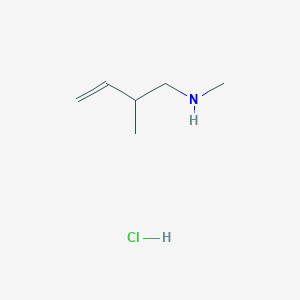
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)
![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)
![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)
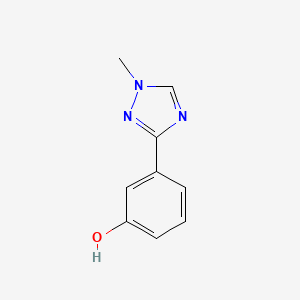
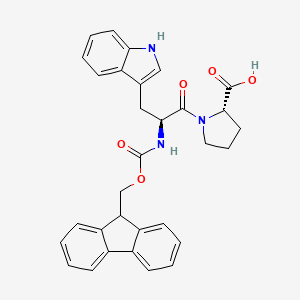
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)
